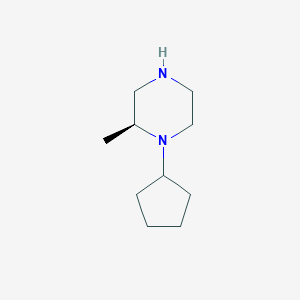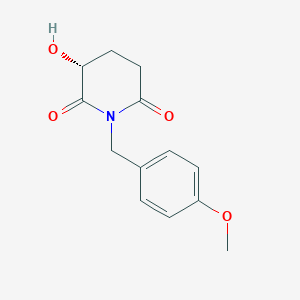
(R)-3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione is a compound that belongs to the class of piperidine-2,6-diones. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione can be achieved through several synthetic routes. One common method involves the Dieckmann cyclization of 2-(3,5-dioxopiperazin-2-yl) acetates . This reaction typically requires the use of a strong base and an appropriate solvent to facilitate the cyclization process. Another method involves the stepwise allylation, hydroboration, and oxidation of piperazine-2,6-diones .
Industrial Production Methods: Industrial production of this compound may involve the optimization of the aforementioned synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: ®-3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are often facilitated by the presence of the hydroxy and methoxybenzyl groups, which can act as reactive sites.
Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents such as potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction of the piperidine ring can yield a more saturated compound .
Applications De Recherche Scientifique
®-3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a tool for studying enzyme interactions and receptor binding . In medicine, this compound is investigated for its potential therapeutic effects, including anticancer and immunomodulatory activities . In the industry, it is used in the development of new materials and as a precursor for various chemical processes .
Mécanisme D'action
The mechanism of action of ®-3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The presence of the hydroxy and methoxybenzyl groups enhances its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to ®-3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione include other piperidine-2,6-diones such as 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione and 3-(4-methoxybenzyl)piperidine-2,6-dione . These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities.
Uniqueness: The uniqueness of ®-3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity . The presence of the hydroxy group allows for additional hydrogen bonding interactions, while the methoxybenzyl group provides aromatic stability and potential for π-π interactions .
Propriétés
Formule moléculaire |
C13H15NO4 |
|---|---|
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
(3R)-3-hydroxy-1-[(4-methoxyphenyl)methyl]piperidine-2,6-dione |
InChI |
InChI=1S/C13H15NO4/c1-18-10-4-2-9(3-5-10)8-14-12(16)7-6-11(15)13(14)17/h2-5,11,15H,6-8H2,1H3/t11-/m1/s1 |
Clé InChI |
AXLZMTUJQWSFSF-LLVKDONJSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)CN2C(=O)CC[C@H](C2=O)O |
SMILES canonique |
COC1=CC=C(C=C1)CN2C(=O)CCC(C2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B12858352.png)
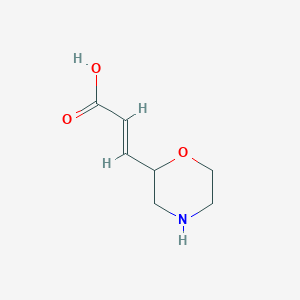
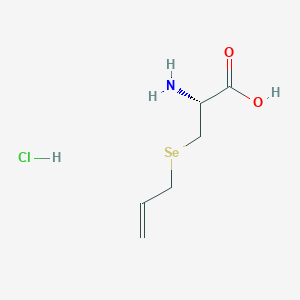
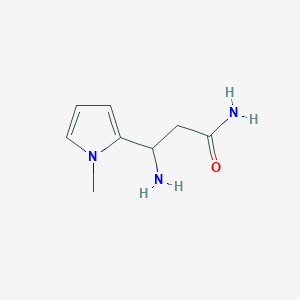

![[7-Isopropoxy-5-oxo-6-(trifluoromethyl)thiazolo[3,2-a]pyridin-8-yl] acetate](/img/structure/B12858385.png)
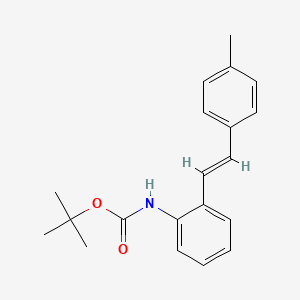
![2-Benzylidene-2H-benzo[d][1,3]dithiole 1,1,3,3-tetraoxide](/img/structure/B12858401.png)
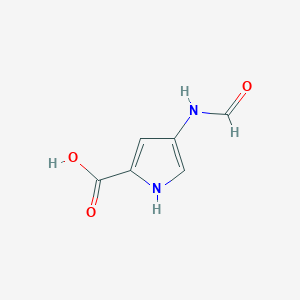
![3-(2-(Methylthio)benzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12858405.png)
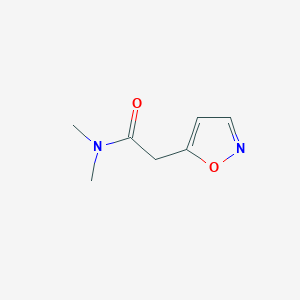
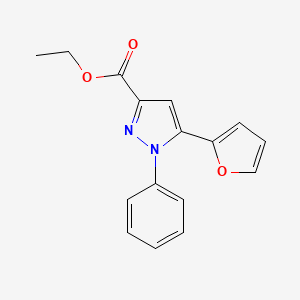
![6-Bromo-2-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12858430.png)
